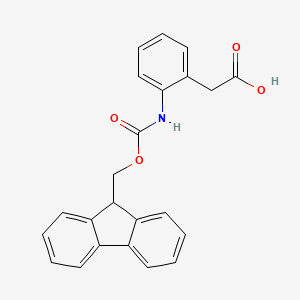

Fmoc-(2-aminophenyl)acetic acid

説明

Significance in Contemporary Organic and Peptide Synthesis

The primary application of Fmoc-(2-aminophenyl)acetic acid lies in its role as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group, meaning it can be selectively removed from the nitrogen atom under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. rsc.org This strategy, known as Fmoc/tBu chemistry, is the dominant method for synthesizing peptides in both academic and industrial laboratories. rsc.org It allows for the stepwise and controlled assembly of amino acid chains on a solid resin support, enabling the creation of highly complex and pure peptides.

The specific structure of this compound, with the acetic acid and amine functionalities positioned ortho to each other on the phenyl ring, makes it a non-natural amino acid of significant interest. This arrangement is instrumental in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation. The ortho-substitution pattern can be used to induce specific turns or constrained conformations within a peptide backbone, which is a critical strategy in drug design for creating molecules that bind with high affinity and selectivity to biological targets like proteins or enzymes.

Furthermore, this compound serves as a valuable precursor in organic synthesis for creating various heterocyclic scaffolds. The adjacent amine and carboxylic acid groups can be made to react intramolecularly, forming cyclic structures. This makes it a key starting material for the synthesis of benzodiazepines and quinazolinones, classes of compounds renowned for their broad range of pharmacological activities, including as anti-anxiety, anti-convulsant, and anti-cancer agents.

Interdisciplinary Research Contexts in Chemical Biology and Materials Science

The utility of this compound extends beyond traditional synthesis into the interdisciplinary fields of chemical biology and materials science.

In chemical biology, the compound is employed in the development of sophisticated biochemical tools and therapeutic candidates. rsc.org Its incorporation into peptide sequences can influence their three-dimensional structure, leading to the creation of foldamers—non-natural oligomers that adopt predictable, folded conformations similar to proteins. nih.gov These structured molecules are used to study protein-protein interactions and to design inhibitors of pathological processes, such as the aggregation of amyloid proteins associated with Alzheimer's disease. The ability to create stable, defined secondary structures like β-sheets or helices is a central goal in this area of research. nih.gov

In the field of materials science, the self-assembly properties of Fmoc-amino acids are harnessed to create novel biomaterials. nih.gov The bulky, aromatic Fmoc group promotes the spontaneous organization of the molecules into nanostructures, such as nanofibers, nanotubes, and hydrogels, through non-covalent interactions like π-π stacking and hydrogen bonding. nih.gov These self-assembled materials are highly biocompatible and are being explored for a variety of biomedical applications, including as scaffolds for tissue engineering, matrices for 3D cell culture, and controlled-release systems for drug delivery. nih.gov While research into the specific self-assembly of this compound is an emerging area, the principles established with other Fmoc-amino acids suggest its potential for creating functional materials with unique mechanical and biochemical properties dictated by its distinct substitution pattern.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)13-15-7-1-6-12-21(15)24-23(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20H,13-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLJMIMQXJBATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for Fmoc 2 Aminophenyl Acetic Acid and Its Derivatives

Advanced Chemical Synthesis Routes

The preparation of Fmoc-(2-aminophenyl)acetic acid can be accomplished through several distinct synthetic routes, each offering specific advantages in terms of scale, purity, and reaction time.

Conventional Solution-Phase Synthetic Pathways

The most established method for synthesizing this compound is through solution-phase chemistry. This approach involves the reaction of (2-aminophenyl)acetic acid with an Fmoc-donating reagent in a suitable solvent system. The reaction is a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Commonly used Fmoc reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). mdpi.com Fmoc-OSu is often preferred due to its increased stability and the reduced likelihood of forming oligopeptide impurities during the reaction. mdpi.com The synthesis is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) and an organic solvent like dioxane or DMF to facilitate the dissolution of the starting materials. mdpi.com Alternatively, anhydrous conditions using a base such as pyridine in a solvent like dichloromethane can be employed. mdpi.com A general procedure involves dissolving the (2-aminophenyl)acetic acid and the Fmoc reagent in an appropriate solvent mixture, followed by stirring at a controlled temperature. Upon completion, the product is typically isolated by acidification, extraction, and subsequent purification, often through recrystallization. semanticscholar.org

Table 1: Reagents for Conventional Solution-Phase Fmoc Protection

| Reagent | Base | Solvent System | Key Features |

|---|---|---|---|

| Fmoc-Cl | NaHCO₃, Pyridine | Dioxane/H₂O, CH₂Cl₂ | Highly reactive, sensitive to moisture. mdpi.com |

| Fmoc-OSu | NaHCO₃, Na₂CO₃ | DMF, Dioxane/H₂O | More stable than Fmoc-Cl, reduces side reactions. mdpi.com |

| Fmoc-OBt | Base dependent | DMF | Alternative activating group. mdpi.com |

Solid-Phase Synthesis (SPS) Strategies and Adaptations

While Fmoc-protected amino acids are predominantly used in Solid-Phase Peptide Synthesis (SPPS), solid-phase strategies can also be adapted for the synthesis of the Fmoc-amino acid derivative itself. This approach utilizes a solid support, such as a 2-chlorotrityl chloride (2-CTC) resin, as a temporary protecting group for the carboxylic acid functionality of the amino acid. springernature.comresearchgate.net

The process begins by anchoring the (2-aminophenyl)acetic acid to the 2-CTC resin via its carboxyl group. springernature.comresearchgate.net This is typically done in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (DCM). researchgate.net Once the amino acid is immobilized, the N-terminal amino group is free to react in solution. The Fmoc-protection step can then be carried out using standard reagents like Fmoc-OSu. After the N-protection is complete, the final this compound product is cleaved from the resin. A key advantage of the 2-CTC resin is that cleavage can be achieved under very mild acidic conditions, such as using a dilute solution of trifluoroacetic acid (TFA) in DCM, which preserves the acid-labile Fmoc group. researchgate.net This method can simplify purification, as resin-bound byproducts are easily filtered off.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, including the N-Fmoc protection of amines. The application of microwave energy can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govcreative-peptides.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates for both protection and deprotection steps. creative-peptides.comnih.gov

Protocols have been developed for the catalyst-free, water-mediated Fmoc protection of amines and amino acids using microwave irradiation, achieving the desired product in a matter of minutes. scielo.br For the synthesis of this compound, a mixture of (2-aminophenyl)acetic acid and an Fmoc reagent (like Fmoc-Cl) in a suitable solvent, potentially even water, could be subjected to microwave heating. semanticscholar.orgscielo.br This rapid heating accelerates the nucleophilic substitution, leading to a significant reduction in the synthesis time from hours to minutes. While this technique is more commonly applied to accelerate coupling and deprotection steps within SPPS, the underlying principle is directly applicable to the initial synthesis of the Fmoc-amino acid building block. springernature.comnih.govnih.gov

Advanced Analytical Characterization Techniques for Research Materials

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of synthesized this compound and its subsequent peptide derivatives. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic methods provide detailed information about the molecular structure and composition of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons of the fluorenyl group (typically in the 7.2-7.8 ppm range), the protons of the phenylacetic acid moiety, the methylene (-CH₂) protons adjacent to the carbonyl group, and the methine (-CH) and methylene (-CH₂) protons of the Fmoc group's core structure. rsc.org

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons (acid and carbamate), the various aromatic carbons, and the aliphatic carbons of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, thereby confirming its elemental composition. Electrospray ionization (ESI) is a common technique for analyzing Fmoc-amino acids. The expected molecular weight for this compound (C₂₃H₁₉NO₄) is 373.41 g/mol . chemimpex.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the molecular formula.

| Analytical Method | Parameter | Expected Value / Observation |

|---|---|---|

| Mass Spectrometry | Molecular Formula | C₂₃H₁₉NO₄ chemimpex.com |

| Molecular Weight | 373.41 g/mol chemimpex.com | |

| ¹H NMR | Fmoc Aromatic Protons | ~7.2 - 7.8 ppm |

| Phenylacetic Aromatic Protons | ~6.8 - 7.3 ppm | |

| Fmoc Aliphatic Protons (CH, CH₂) | ~4.2 - 4.5 ppm | |

| Acetic Acid Methylene Protons (CH₂) | ~3.6 ppm | |

| ¹³C NMR | Carboxylic Acid Carbonyl | ~175 ppm |

| Carbamate Carbonyl | ~156 ppm |

Note: NMR chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Chromatography is the cornerstone for assessing the purity of this compound and for its isolation.

High-Performance Liquid Chromatography (HPLC): Analytical reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of Fmoc-amino acids. The sample is injected onto a nonpolar stationary phase (e.g., C18), and a polar mobile phase, typically a gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA), is used for elution. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, usually by UV absorbance at a wavelength around 265 nm where the Fmoc group absorbs strongly. creative-proteomics.com Purity levels of ≥97% or higher are commonly reported for commercial products. chemimpex.com

Chiral HPLC: To assess the enantiomeric purity, specialized chiral stationary phases (CSPs) are required, as standard HPLC columns cannot separate enantiomers. phenomenex.com Polysaccharide-based CSPs are commonly used for the enantioseparation of N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.com This analysis is crucial to quantify the enantiomeric excess (ee) and ensure that no significant racemization occurred during the synthesis of the building block itself.

Preparative HPLC: For the purification and isolation of the final product on a larger scale, preparative HPLC is employed. This technique uses the same principles as analytical HPLC but with larger columns and higher flow rates to separate the desired compound from impurities and reaction byproducts.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm) | Chemical Purity Assessment |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA | Elution of the compound |

| Detection | UV at 220 nm or 265 nm phenomenex.comcreative-proteomics.com | Quantification of Fmoc-containing species |

| Chiral Column | Polysaccharide-based CSP (e.g., Lux Cellulose-2) phenomenex.com | Enantiomeric Purity Assessment |

Fmoc 2 Aminophenyl Acetic Acid As a Versatile Building Block in Complex Molecular Architectures

Integration into Peptide Synthesis

The incorporation of non-standard amino acids like Fmoc-(2-aminophenyl)acetic acid is a key strategy for expanding the chemical diversity and functionality of peptides. nih.gov The well-established fluorenylmethoxycarbonyl (Fmoc) protecting group chemistry allows for its seamless integration into standard peptide synthesis protocols. nih.govaltabioscience.com

Incorporation as a Non-Canonical Amino Acid in Peptide Chains

The introduction of this compound into a peptide sequence follows the general principles of solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the amino group, which can be removed under mild basic conditions, typically with piperidine (B6355638), allowing for the stepwise addition of subsequent amino acids. embrapa.brmdpi.com The carboxylic acid moiety of this compound is activated using standard coupling reagents to facilitate the formation of a peptide bond with the free amine of the growing peptide chain attached to a solid support. embrapa.br

The process of incorporating a non-canonical amino acid such as this involves the following general steps:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

Activation: Activation of the carboxylic acid of the incoming this compound.

Coupling: Reaction of the activated this compound with the deprotected N-terminus of the peptide on the solid support.

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Applications in Solid-Phase Peptide Synthesis Protocols

This compound is amenable to standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.govpeptide.com The choice of resin, coupling reagents, and cleavage conditions are critical for the successful synthesis of peptides containing this building block.

Table 1: Key Reagents and Conditions in SPPS using this compound

| Parameter | Options and Considerations |

| Solid Support (Resin) | Wang resin or 2-chlorotrityl chloride resin are commonly used for the synthesis of peptide acids. Rink amide resin is employed for peptide amides. peptide.com |

| Coupling Reagents | Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of an additive such as HOBt (1-hydroxybenzotriazole), or uronium/aminium-based reagents like HBTU, HATU, and TBTU are effective. researchgate.net |

| Fmoc Deprotection | A solution of 20% piperidine in a solvent like DMF (N,N-dimethylformamide) is the standard reagent for Fmoc removal. embrapa.br |

| Cleavage and Side-Chain Deprotection | A strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers (e.g., water, triisopropylsilane), is used to cleave the peptide from the resin and remove any side-chain protecting groups. nih.gov |

The purity of the this compound building block is crucial, as impurities like acetic acid can lead to chain termination during synthesis. nih.gov

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability. dissertation.comupc.edu The unique structure of (2-aminophenyl)acetic acid makes it an attractive scaffold for the design of novel peptidomimetics.

Structural Design Principles for this compound-Containing Peptidomimetics

The design of peptidomimetics often involves introducing conformational constraints or replacing labile peptide bonds with more stable linkages. The ortho-disubstituted aromatic ring of (2-aminophenyl)acetic acid can serve as a rigid scaffold to orient appended functional groups in a defined three-dimensional space, mimicking the side chains of key amino acid residues in a bioactive peptide. upc.edunih.gov

Key design strategies include:

Scaffold-Based Design: The phenyl ring acts as a rigid core, with the amino and acetic acid functionalities serving as anchor points for building more complex structures.

Constrained Analogues: The fixed geometry of the ortho substitution can pre-organize the molecule into a specific conformation that is favorable for binding to a biological target.

Isostere Replacement: The (2-aminophenyl)acetic acid unit can be used to replace one or more amino acid residues in a peptide sequence, creating a more stable analogue.

Impact on Molecular Conformation and Receptor Recognition

The conformational rigidity imparted by this building block can lead to:

Enhanced Receptor Affinity: By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding to a receptor can be reduced, leading to higher affinity.

Improved Selectivity: A more defined three-dimensional structure can lead to more specific interactions with the target receptor, reducing off-target effects.

Conformational analysis of peptides containing such modifications can be carried out using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to understand the structural impact of the incorporated building block. mdpi.com

Generation of Combinatorial Libraries for Functional Screening

Combinatorial chemistry, coupled with solid-phase synthesis, is a powerful tool for the rapid generation of large libraries of compounds for functional screening. peptide.com this compound can be utilized as a key building block in the synthesis of combinatorial libraries of peptidomimetics.

The general approach involves:

Scaffold Attachment: The this compound scaffold is attached to a solid support.

Diversification: The amino group and/or the acetic acid side chain can be functionalized with a variety of building blocks. In a split-and-pool synthesis strategy, different building blocks are introduced at each diversification step to generate a large number of unique compounds.

Screening: The resulting library of compounds is then screened for biological activity to identify lead candidates.

This approach allows for the systematic exploration of the chemical space around the (2-aminophenyl)acetic acid scaffold to optimize interactions with a biological target.

Scaffold Design for Supramolecular Chemistry

The structure of this compound is inherently modular, making it an excellent candidate for designing complex, self-assembling supramolecular systems. The molecule is composed of distinct functional regions that each play a specific role in directing non-covalent interactions. The primary driving force for the self-assembly of Fmoc-amino acids is the fluorenylmethoxycarbonyl (Fmoc) group itself. rsc.orgnih.gov Its significant hydrophobicity and aromatic nature promote the association of these molecular building blocks in aqueous environments, primarily through π-π stacking and hydrophobic interactions. rsc.orgbeilstein-journals.org

The key molecular modules and their functions are:

The Fmoc Group : This large, hydrophobic moiety is the primary engine of self-assembly, facilitating aggregation through strong π-π stacking interactions. rsc.orgresearchgate.net

The Phenyl Ring : Part of the aminophenylacetic acid core, this aromatic ring provides structural rigidity and can participate in additional π-π stacking, influencing the packing of the molecules.

The Carboxylic Acid Group : This functional group is crucial for mediating intermolecular hydrogen bonding. Its state of protonation is dependent on pH, allowing for environmental control over the self-assembly process. researchgate.netacs.org

The Amino Group : The ortho-positioned amino group offers a critical site for hydrogen bonding and, more importantly, serves as a versatile anchor point for further chemical modification.

These components work in concert to form ordered structures like nanofibers, ribbons, and hydrogels, which are characteristic of self-assembling Fmoc-amino acid systems. researchgate.netrsc.org

| Molecular Module | Primary Role in Self-Assembly | Key Interactions |

| Fmoc Group | Drives aggregation; provides structural stability. | π-π stacking, Hydrophobic interactions. rsc.orgbeilstein-journals.org |

| Phenyl Ring | Contributes to molecular packing and geometry. | π-π stacking, van der Waals forces. beilstein-journals.org |

| Carboxylic Acid | Enables pH-responsiveness and H-bonding networks. | Hydrogen bonding, Ionic interactions. researchgate.netacs.org |

| Amino Group | Provides a site for modification and H-bonding. | Hydrogen bonding, Covalent modification. |

While this compound does not possess a variable side chain in the manner of natural amino acids, its structure can be systematically modified to direct the self-assembly process and create functional materials. The phenyl ring and the amino group are prime targets for modification to introduce new functionalities and control intermolecular forces.

Research on Fmoc-phenylalanine derivatives has shown that modifying the phenyl side chain can effectively tune the properties of the resulting supramolecular structures. For instance, halogenation of the phenyl ring was found to promote assembly and influence the rate of hydrogel formation. proquest.com This principle suggests that substitutions on the phenyl ring of this compound could similarly be used to modulate the electronic and steric properties of the building block, thereby directing its assembly into specific architectures.

Furthermore, the amino group provides a powerful handle for modular construction. Studies have demonstrated that functionalizing polymers with various Fmoc-amino acids, bearing different characteristics such as charge or hydrophobicity, allows for precise control over the morphology and responsiveness of the self-assembled nanostructures. mdpi.com For example, hydrophobic residues tend to enhance self-assembly, while charged groups can be used to introduce stimuli-responsiveness or prevent overly dense aggregation. mdpi.com By coupling different chemical moieties to the amino group of this compound, one could introduce new interaction sites, altering the balance of forces and guiding the formation of bespoke supramolecular systems.

| Modification Strategy (Analogous Systems) | Effect on Self-Assembly | Resulting Morphology/Property | Reference |

| Hydrophobic Side-Chains (e.g., Phenylalanine) | Enhances hydrophobic interactions and π-π stacking. | Promotes formation of stable nanofibers and hydrogels. | researchgate.net |

| Charged Side-Chains (e.g., Phosphorylated Tyrosine, Lysine) | Introduces electrostatic repulsion; enables pH/enzyme responsiveness. | Hinders close packing; allows for stimulus-triggered structural changes. | mdpi.com |

| Ring Substitution (e.g., Halogenated Phenylalanine) | Modulates π-π interactions and assembly kinetics. | Can promote assembly and tune the rate of hydrogelation. | proquest.com |

| Aliphatic Side-Chains (e.g., Alanine (B10760859), Leucine) | Controlled by solvent variation and temperature. | Can form diverse structures like fibers, tubes, or flower-like morphologies. | rsc.org |

Advanced Applications in Chemical Biology and Material Science

Supramolecular Assemblies and Soft Materials

The ability of Fmoc-protected amino acids to self-assemble into ordered structures is a cornerstone of their utility in material science. Fmoc-(2-aminophenyl)acetic acid, in particular, demonstrates a rich self-assembly behavior, leading to the formation of a variety of soft materials with potential biomedical applications.

Self-Assembly Mechanisms and Driving Forces

The self-assembly of this compound and related Fmoc-amino acid derivatives is a finely tuned process governed by a combination of non-covalent interactions. These interactions dictate the final morphology and properties of the resulting supramolecular structures.

π-π Stacking Interactions: The aromatic fluorenyl groups are prone to π-π stacking, a major driving force for the initial aggregation of the molecules. This interaction brings the molecules into close proximity, facilitating further organization.

Hydrogen Bonding: The carboxylic acid and amide functionalities provide sites for extensive hydrogen bonding. These directional interactions play a crucial role in the formation of ordered, often fibrillar, structures. The formation of β-sheet-like arrangements is a common motif observed in the self-assembly of Fmoc-amino acids. nih.gov

Electrostatic Interactions: The ionization state of the carboxylic acid group, influenced by the pH of the medium, introduces electrostatic interactions that can either promote or hinder self-assembly. Studies on similar systems, like Fmoc-diphenylalanine, have shown that pH changes can induce significant structural transitions in the self-assembled materials. nih.gov

The interplay of these forces leads to a hierarchical assembly process, starting from individual molecules to the formation of nanostructures and eventually macroscopic materials like hydrogels.

Formation of Nanostructures

The self-assembly of this compound and its analogs can give rise to a variety of well-defined nanostructures. These structures are of great interest for their potential applications in drug delivery, tissue engineering, and as templates for the synthesis of other materials.

Nanofibers: A common morphology observed is the formation of long, entangled nanofibers. These fibers are typically formed through the stacking of β-sheet-like structures. The simple peptide Fmoc-tyrosine, for example, self-assembles into nanofibers that can be incorporated into other materials to enhance their properties. rsc.org

Helical Nanoribbons: Under specific conditions, the self-assembly process can lead to the formation of more complex structures like helical nanoribbons. The chirality of the amino acid precursor can play a significant role in directing the handedness of these helical structures.

Hydrogels: At sufficient concentrations, the self-assembled nanofibers can entangle to form a three-dimensional network that traps water, resulting in the formation of a hydrogel. nih.govnih.gov These hydrogels are often biocompatible and can be designed to be responsive to external stimuli such as pH or temperature. nih.gov For instance, hydrogels formed from a doubly Fmoc-protected aspartic acid have shown promise as scaffolds for bone tissue engineering. nih.gov

Table 1: Examples of Nanostructures from Fmoc-Amino Acids

| Fmoc-Amino Acid Derivative | Resulting Nanostructure | Key Driving Forces | Potential Application |

|---|---|---|---|

| Fmoc-Tyrosine | Nanofibers | π-π stacking, Hydrogen bonding | Reinforcement of hydrogels rsc.org |

| Fmoc-Diphenylalanine | Fibrils, Flat rigid ribbons | π-π stacking, Hydrogen bonding, Electrostatic interactions | Hydrogel formation nih.gov |

| Doubly Fmoc-Protected Aspartic Acid | Fibrous structures, Hydrogels | Hydrogen bonding, Calcium binding | Bone tissue engineering nih.gov |

Biofunctionalization of Materials and Surfaces for Research Applications

The presence of a reactive carboxylic acid group and the potential for deprotection of the Fmoc group to reveal a primary amine makes this compound a valuable tool for the biofunctionalization of materials and surfaces. This allows for the covalent attachment of biomolecules, such as peptides, proteins, or nucleic acids, to a variety of substrates for research purposes. chemimpex.com This process is crucial for creating bioactive surfaces for cell culture studies, biosensors, and affinity chromatography.

Probe Development for Biological and Chemical Research

The structural versatility of this compound also lends itself to the development of specialized probes for biological and chemical research.

Design and Synthesis of Fluorescent Probes

By incorporating a fluorophore into the structure of this compound, it is possible to create fluorescent probes. These probes can be used to visualize and track biological processes. For instance, Fmoc-protected fluorescent amino acids are used as building blocks in solid-phase peptide synthesis to create probes for advanced imaging techniques. tocris.com

Table 2: Example of a Fluorescent Probe Building Block

| Compound | Excitation Max (nm) | Emission Max (nm) | Application |

|---|

Strategies for Bioconjugation and Chemoselective Linkers

This compound can be utilized in bioconjugation, the process of linking molecules together. chemimpex.com The carboxylic acid group can be activated to react with amine groups on biomolecules. Furthermore, the Fmoc protecting group can be removed to expose the amine, which can then be coupled to other molecules.

The development of chemoselective linkers is crucial for achieving specific and controlled bioconjugation. These linkers are designed to react with specific functional groups, allowing for the precise attachment of molecules. Various linkers compatible with Fmoc chemistry are available, enabling the synthesis of complex bioconjugates. sigmaaldrich.comnih.govsemanticscholar.orgpeptide.com For example, PROTAC (Proteolysis Targeting Chimera) linkers can be synthesized using derivatives of aminophenylacetic acid. medchemexpress.com These linkers are instrumental in the development of novel therapeutic strategies.

Emerging Applications in Polymer and Hybrid Materials Science

The unique structural characteristics of this compound, particularly the presence of the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, have positioned it as a valuable building block in materials science. Beyond its traditional role in peptide synthesis, this compound is increasingly being explored for the creation of advanced polymers and hybrid materials with tailored properties. The Fmoc group allows for controlled, sequential assembly of molecular structures, a principle that has been extended from peptide chemistry to the broader field of polymer and materials science. nih.gov

Modification of Polymeric Structures for Enhanced Functionality

The incorporation of this compound into polymeric backbones or as pendant groups allows for precise modification of polymer properties. The fundamental technique enabling this is solid-phase synthesis, a method where a molecular chain is progressively built upon a solid resin support. uci.edu The Fmoc group protects the amine, preventing unwanted side reactions, and is selectively removed at each step to allow the addition of the next monomer unit. nih.gov This iterative process affords a high degree of control over the final polymer structure and, consequently, its function.

One major area of application is the modification of biocompatible polymers like polyethylene (B3416737) glycol (PEG). By introducing Fmoc-protected amino acids, researchers can create heterobifunctional PEG derivatives. These molecules act as spacers or crosslinking agents, enabling the conjugation of polymers to other chemical entities, such as therapeutic molecules or targeting ligands. jenkemusa.com This modification enhances the functionality of the polymer, for instance, by improving the water solubility, biocompatibility, and flexibility of the final construct, which is particularly relevant in the development of drug delivery systems like antibody-drug conjugates. jenkemusa.com

Research has also highlighted the use of this compound in modifying polymers to improve their performance characteristics for applications such as advanced coatings and adhesives. chemimpex.com The introduction of this aromatic amino acid derivative can alter properties like thermal stability, mechanical strength, and surface adhesion.

| Polymer Modification Strategy | Incorporated Moiety | Resulting Functionality | Potential Application Area |

| Solid-Phase Grafting | This compound | Precise control over side-chain structure | Functionalized surfaces, smart coatings |

| Crosslinking with Bifunctional PEG | Fmoc Amine PEG Acetic Acid | Introduction of flexible, biocompatible spacers | Drug delivery, hydrogel formation jenkemusa.com |

| Backbone Incorporation | Fmoc-protected amino acids | Altered mechanical and thermal properties | High-performance polymers, adhesives chemimpex.com |

Development of Advanced Hybrid Materials for Specific Research Goals

The principles of controlled, stepwise synthesis enabled by the Fmoc protecting group are central to the development of sophisticated hybrid materials. These materials combine distinct molecular components, such as peptides and synthetic polymers or inorganic substrates, to achieve functionalities that are not possible with a single component.

A prominent example is the creation of peptide-based biomaterials and peptidomimetics. nih.govnih.gov Researchers have synthesized unnatural Fmoc-triazine amino acids, which, like this compound, can be used in solid-phase synthesis to build sequences with specific biological activities. nih.gov By strategically arranging different building blocks, scientists can create amphipathic structures designed to mimic antimicrobial peptides (AMPs). These peptidomimetics are a class of hybrid materials engineered with the specific goal of combating antibiotic resistance, offering enhanced stability against proteolytic degradation compared to natural peptides. nih.gov

The development of such materials relies on the purity and quality of the Fmoc-amino acid building blocks. Impurities such as acetic acid or the free amino acid can lead to premature chain termination or unwanted side reactions, compromising the structure and function of the final hybrid material. merckmillipore.com Therefore, the use of high-purity starting materials is critical for achieving the desired research goals.

| Hybrid Material Example | Key Components | Engineered Functionality | Specific Research Goal |

| Antimicrobial Peptidomimetics | Fmoc-triazine amino acids, solid resin support | Proteolytic stability, amphipathicity | Development of novel antimicrobial agents to combat resistance nih.gov |

| Antibody-Drug Conjugates (ADCs) | Antibody, PEG spacer (from Fmoc-PEG-acid), cytotoxic drug | Targeted drug delivery, improved biocompatibility | Tumor-specific cancer therapy jenkemusa.com |

| Peptide-Functionalized Surfaces | Peptide sequence, inorganic or polymer substrate | Biorecognition, controlled cell adhesion | Biosensors, tissue engineering scaffolds chemimpex.com |

Theoretical and Computational Investigations of Fmoc 2 Aminophenyl Acetic Acid and Its Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational computational techniques used to determine the three-dimensional arrangement of atoms in a molecule and to explore its accessible shapes or conformers. For a molecule like Fmoc-(2-aminophenyl)acetic acid, which contains multiple rotatable bonds, understanding its conformational preferences is key to comprehending its interactions and reactivity.

Molecular Dynamics Simulations of Self-Assembly Processes and Intermolecular Interactions

The fluorenyl (Fmoc) group is well-known for its ability to drive the self-assembly of molecules into ordered nanostructures, a process critical for applications in materials science and biomedicine. Molecular dynamics (MD) simulations are a powerful tool for investigating these dynamic processes at an atomic level.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For Fmoc-containing compounds, these simulations can track how individual molecules in a solution aggregate to form larger structures. Key findings from simulations on related Fmoc-peptide systems show that the self-assembly is primarily driven by π-π stacking interactions between the aromatic fluorenyl groups. These simulations have successfully modeled the formation of condensed fibril structures from initially dispersed molecules.

Advanced simulation techniques are often employed to enhance the efficiency and accuracy of these studies:

Replica Exchange Molecular Dynamics (REMD): This method uses multiple parallel simulations at different temperatures to accelerate the exploration of the conformational space, ensuring that the system does not get trapped in local energy minima.

Simulated Annealing (SA): In this technique, the system is computationally heated and then slowly cooled, allowing it to settle into a low-energy, well-ordered state, mimicking the formation of stable assemblies.

These computational studies have confirmed that Fmoc-conjugated molecules assemble into well-defined fibrils where the Fmoc groups form a hydrophobic core, stabilized by π-stacking, while other parts of the molecule may be exposed to the solvent.

Quantum Chemical Studies of Reaction Mechanisms and Selectivity

This compound is primarily used in solid-phase peptide synthesis (SPPS), where the selective removal (deprotection) of the Fmoc group is a crucial step. Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for studying the detailed mechanisms of such chemical reactions.

The standard deprotection of the Fmoc group is achieved using a base, typically a secondary amine like piperidine (B6355638). The reaction proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism: mdpi.com

Proton Abstraction: The base removes the relatively acidic proton from the C9 position of the fluorene (B118485) ring. mdpi.comembrapa.br

β-Elimination: The resulting carbanion is unstable and undergoes elimination, cleaving the C-O bond to release the free amine and forming a stable dibenzofulvene (DBF) adduct with the base. mdpi.comembrapa.br

Quantum chemical studies can be used to model this entire process. DFT calculations allow researchers to:

Map the reaction pathway and identify the transition state structures.

Calculate the activation energy barriers for each step, providing insight into reaction kinetics. researchgate.net

Analyze the electronic structure, charge distribution, and bonding at various points along the reaction coordinate. researchgate.net

By performing these calculations, one can understand the selectivity of the deprotection step and predict how changes in the base or solvent might affect the reaction's efficiency. For instance, DFT studies on similar organic reactions have been used to elucidate competing pathways and explain the formation of side-products. researchgate.net

Structure-Function Relationships Derived from Computational Methods

A primary goal of using building blocks like this compound is to create larger molecules, such as peptides or peptidomimetics, with specific biological functions. Computational methods are central to establishing structure-function relationships (SFR) and quantitative structure-activity relationships (QSAR). nih.gov

The typical workflow involves a synergistic combination of synthesis, biological testing, and computational modeling:

Analog Design and Synthesis: A series of related molecules is designed and synthesized. For example, an "alanine scan" might be performed where specific residues in a peptide are systematically replaced with alanine (B10760859) to probe the importance of their side chains. acs.org Similarly, Aib-scanning (using 2-aminoisobutyric acid) can be used to introduce conformational constraints. nih.gov

Biological Evaluation: The synthesized analogs are tested for a specific function, such as binding to a receptor or inhibiting an enzyme, to determine their activity (e.g., EC₅₀ values). nih.gov

Computational Modeling: The molecules are modeled to understand how structural changes correlate with the observed changes in activity. Molecular docking can be used to predict how the analogs bind to a target protein, while MD simulations can assess their conformational stability. nih.gov

For example, studies on peptide agonists have shown that replacing certain amino acids can lead to a more than 100-fold decrease in potency, a result that can be rationalized through computational models showing the loss of a key hydrogen bond or a disruptive steric clash. nih.gov Conversely, modifications that stabilize a bioactive conformation, such as one that mimics an α-helix or a reverse-turn, can enhance activity. nih.govnih.gov These computational insights provide a rational basis for molecular design, guiding the optimization of lead compounds for improved potency, selectivity, and metabolic stability. umn.edu

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-(2-(((9H-fluoren-9-yl)methoxy)carbonylamino)phenyl)acetic acid | iris-biotech.de |

| Synonym | Fmoc-2-aminophenylacetic acid | iris-biotech.de |

| CAS Number | 1185303-23-4 | iris-biotech.de |

| Molecular Formula | C₂₃H₁₉NO₄ | iris-biotech.de |

| Molecular Weight | 373.41 g/mol | iris-biotech.de |

| Appearance | White powder | N/A |

| Purity | ≥95-97% | apolloscientific.co.uk |

| Storage Temperature | 2-8°C | iris-biotech.de |

Table 2: Application of Computational Methods in the Study of this compound and Derivatives

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Methodologies

The traditional methods for synthesizing Fmoc-protected amino acids, while effective, often involve multiple steps and the use of reagents that are not environmentally benign. A significant future research direction lies in the development of greener, more efficient, and scalable synthetic routes for Fmoc-(2-aminophenyl)acetic acid.

Current research into the synthesis of various Fmoc-amino acid derivatives provides a roadmap for this endeavor. For instance, solid-phase approaches are being developed for N-methylated Fmoc-amino acids, which utilize a reusable resin as a temporary protecting group, thereby streamlining the process and reducing waste. nih.gov Similar strategies could be adapted for this compound. Another avenue involves improving on existing solution-phase methods by using safer and more practical reagents, such as imidazole-1-sulfonyl azide (B81097) for the introduction of azide groups, which avoids potentially explosive precursors. cam.ac.uk

Future methodologies will likely focus on:

Green Chemistry Principles: The adoption of green solvents, reagents, and coupling agents is a key area of interest. iris-biotech.de Research could explore enzymatic catalysis or flow chemistry to reduce reaction times, improve yields, and minimize the environmental impact of the synthesis.

Process Optimization and Purity: Contaminants such as acetic acid or free amino acids can significantly hinder solid-phase peptide synthesis (SPPS) by causing chain termination. nih.govmerckmillipore.com Future synthetic protocols will need to be optimized to ensure exceptionally high purity (>99.8%) and minimize residual impurities, which is critical for the successful synthesis of long or complex peptides. merckmillipore.com

Scalability: Developing synthetic routes that are not only efficient on a lab scale but can also be scaled up for industrial production is crucial. cam.ac.uk This involves creating robust processes that are reproducible and cost-effective, making this valuable building block more accessible for large-scale applications. nih.gov

A versatile solid-phase approach has been developed for sequence-defined polyamidoamines using novel Fmoc-polyamino acid building blocks, demonstrating compatibility with standard Fmoc reaction conditions. nih.gov This highlights the potential for innovative solid-phase techniques in creating complex molecules.

Advanced Applications in Bio-inspired Systems and Nanotechnology

The unique structural characteristics of the Fmoc group—specifically its hydrophobicity and aromaticity—confer remarkable self-assembly properties upon the amino acids to which it is attached. rsc.org This makes this compound a promising candidate for the fabrication of novel functional materials, an area ripe for exploration.

Self-Assembling Nanostructures: Fmoc-modified amino acids and short peptides are known to self-assemble into various nanostructures such as nanofibers, nanotubes, and hydrogels. rsc.org Future research could investigate the specific self-assembly behavior of this compound and its short peptide derivatives. These materials could find applications in tissue engineering, regenerative medicine, and as scaffolds for 3D cell culture.

Drug Delivery Systems: The ability to form stable nanostructures makes this compound a candidate for advanced drug delivery vehicles. The phenylacetic acid moiety could be further functionalized to attach therapeutic agents, while the Fmoc group drives the encapsulation or formation of a delivery matrix. Its established role in enhancing the solubility and bioavailability of peptide-based drugs provides a strong foundation for this line of inquiry. chemimpex.com

Bioconjugation and Biosensors: this compound is already utilized in bioconjugation to link biomolecules to surfaces or other molecules. chemimpex.com Future work could expand on this to develop sophisticated biosensors. The Fmoc group could act as a signal transducer or an anchor to a sensor surface, while the amino acid portion provides a site for attaching specific recognition elements, such as antibodies or enzymes.

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The synthesis of complex peptides and other bioactive molecules is increasingly benefiting from automation and other emerging technologies. The integration of this compound with these advanced platforms represents a significant area for future development.

Automated and Microwave-Assisted Synthesis: The Fmoc/t-Bu protecting group strategy is the most common method used in automated solid-phase peptide synthesis (SPPS). beilstein-journals.org The use of microwave-assisted SPPS can dramatically reduce synthesis times—from hours to minutes for coupling and deprotection steps—while improving the purity of the final peptide. nih.gov Future research will involve optimizing automated and microwave-assisted protocols for peptides containing this compound, particularly for synthesizing difficult or aggregation-prone sequences. The compatibility of Fmoc chemistry with automation has been a key driver in its widespread adoption. nih.govnih.gov

High-Throughput Synthesis and Screening: Automated parallel synthesis allows for the rapid creation of numerous different peptides simultaneously. beilstein-journals.org By incorporating this compound into high-throughput synthesis workflows, researchers can efficiently generate libraries of novel peptide-based compounds for drug discovery and materials science applications.

Advanced Characterization: As more complex molecules are synthesized using this building block, the need for advanced characterization techniques becomes paramount. Future work will rely on the integration of sophisticated analytical methods, such as advanced mass spectrometry, multi-dimensional NMR, and specialized HPLC methods, to fully characterize the structure, purity, and conformational properties of the resulting peptides and nanomaterials. Ensuring the absence of enantiomeric impurities and other by-products is critical for both research and therapeutic applications. merckmillipore.com

Q & A

Q. What is the standard synthetic route for preparing Fmoc-(2-aminophenyl)acetic acid?

Methodological Answer: The synthesis involves protecting the amino group of (2-aminophenyl)acetic acid with the Fmoc group. A typical procedure includes:

- Reacting (2-aminophenyl)acetic acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in dimethylformamide (DMF) under basic conditions (e.g., sodium bicarbonate or N,N-diisopropylethylamine [DIPEA]) at room temperature .

- The reaction is monitored via TLC or HPLC until completion (~2–4 hours).

- Work-up involves precipitation in cold diethyl ether, followed by purification using reverse-phase HPLC or flash chromatography .

Q. How is this compound purified, and what analytical methods confirm its purity?

Methodological Answer:

- Purification: After synthesis, crude product is purified via reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Lyophilization yields the pure compound .

- Characterization:

- NMR (1H, 13C) confirms structural integrity (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, acetic acid protons at ~3.5 ppm).

- Mass spectrometry (ESI-TOF) validates molecular weight (expected [M+H]+ for C23H19NO4: 386.13) .

- HPLC (>98% purity) ensures absence of unreacted starting materials or side products .

Q. What precautions are critical for handling this compound in the lab?

Methodological Answer:

- Storage: Desiccate at -20°C to prevent hydrolysis of the Fmoc group .

- Safety: Use PPE (gloves, goggles) due to potential irritancy (as per SDS guidelines for Fmoc-protected compounds). Avoid prolonged exposure to moisture or basic conditions, which cleave the Fmoc group prematurely .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

Methodological Answer:

- Activation Reagents: Use HBTU/HOBt or Oxyma Pure/DIC for efficient coupling. These reagents minimize racemization and improve reaction kinetics .

- Solvent System: DMF or NMP (N-methylpyrrolidone) enhances solubility of the Fmoc-amino acid.

- Double Coupling: Perform two sequential couplings (30 minutes each) for sterically hindered residues .

- Monitoring: Use Kaiser or chloranil tests to confirm free amine availability post-coupling .

Q. What strategies mitigate steric hindrance when incorporating this compound into peptide chains?

Methodological Answer:

- Microwave-Assisted SPPS: Reduces reaction time and improves yield by enhancing molecular mobility .

- Pseudoproline Dipeptides: Introduce turn-inducing residues (e.g., Fmoc-Ser(ψMe,Mepro)-OH) to reduce aggregation of growing peptide chains .

- Side-Chain Protection: Use orthogonal protecting groups (e.g., Trt for amines) to prevent undesired interactions during coupling .

Q. How to troubleshoot low yields during synthesis of this compound derivatives?

Methodological Answer:

-

Common Issues and Solutions:

Issue Potential Cause Solution Incomplete Fmoc Protection Insufficient base or reaction time Increase molar equivalents of DIPEA (2–3 eq) and extend reaction time . Hydrolysis of Fmoc Group Exposure to moisture or acidic conditions Use anhydrous solvents and maintain pH >8 during synthesis . Poor Coupling Efficiency Steric hindrance or poor solubility Switch to stronger activating agents (e.g., PyAOP) or co-solvents (DCM:DMF 1:1) .

Q. How do structural modifications of this compound impact its reactivity in peptide synthesis?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., nitro at the phenyl ring) reduce nucleophilicity of the amine, requiring harsher deprotection conditions (e.g., 20% piperidine in DMF) .

- Ortho-Substitution (as in 2-aminophenyl) increases steric hindrance, necessitating extended coupling times or elevated temperatures (40–50°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。